BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to the
Spectroscopic Analysis of Ethyltrimethylsilane

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Ethyltrimethylsilane
CAS No.: 3439-38-1
Cat. No.: B1207187
Get Quote
. J

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyltrimethylsilane (ETMS), with the chemical formula CsH14Si, is an organosilicon
compound fundamental to various fields, including organic synthesis and materials science.[1]
Its structure, featuring a central silicon atom bonded to three methyl groups and one ethyl
group, gives rise to a distinct spectroscopic signature. This guide provides a comprehensive
analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance
data for ETMS, offering researchers and drug development professionals a detailed reference
for its characterization. The methodologies and interpretations presented herein are grounded
in established spectroscopic principles to ensure technical accuracy and practical utility.

The structural representation of Ethyltrimethylsilane is fundamental to understanding its
spectroscopic data.

Caption: Molecular structure of Ethyltrimethylsilane.
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Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its
molecular weight and structural features.

Experimental Protocol: Electron lonization (EI-MS)

» Sample Introduction: A dilute solution of ethyltrimethylsilane in a volatile solvent (e.qg.,
dichloromethane or diethyl ether) is injected into the mass spectrometer. The sample is
vaporized in the inlet system.

 lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV). This process ejects an electron from the molecule, forming a positively
charged molecular ion (M*e).

o Fragmentation: The high energy of the molecular ion often causes it to be unstable, leading
to its fragmentation into smaller, charged ions and neutral radicals. This fragmentation
occurs in predictable patterns based on the molecule's structure.

e Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a
guadrupole), which separates them based on their mass-to-charge ratio.

o Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

The choice of 70 eV for electron ionization is a standard in the field. This energy level is
significantly higher than the ionization energy of most organic molecules, ensuring efficient
ionization and producing a reproducible fragmentation pattern that can be compared across
different instruments and databases.[2]

Data Interpretation

The mass spectrum of ethyltrimethylsilane is characterized by a discernible molecular ion
peak and several key fragment ions that are diagnostic for its structure. The data presented is
sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.

[2]
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Relative Intensity

m/z Assigned Fragment Formula
(%)

102 ~5 Molecular lon [CsH1aSi] e

87 ~30 [M - CHs]* [CaH11Si]*

73 100 [Si(CHs)s]* [CsHeSI]*

59 ~50 [C2H7Si]* [C2H7Si]*

Analysis of Key Peaks:

e Molecular lon (m/z 102): The presence of a peak at m/z 102 corresponds to the molecular
weight of ethyltrimethylsilane (102.25 g/mol ), confirming the identity of the parent
molecule.[1][3] Its relatively low intensity is typical for branched alkanes and alkylsilanes,
which readily undergo fragmentation.

e [M - CHs]* (m/z 87): A prominent peak is observed at m/z 87, resulting from the loss of a
methyl radical (*CHs, 15 Da). This is a common fragmentation pathway for trimethylsilyl
compounds.

e Base Peak (m/z 73): The most abundant ion, and therefore the base peak, appears at m/z
73. This corresponds to the trimethylsilyl cation, [Si(CHs)s]*. Its high stability makes it the
most favorable fragment, providing a strong indication of the trimethylsilyl moiety in the
molecule.

e [C2H7Si]* (m/z 59): This fragment can be formed through rearrangement and loss of an ethyl
radical followed by the loss of a methyl group, or other complex pathways.
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Caption: Primary fragmentation pathways of Ethyltrimethylsilane in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing
vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the
types of bonds and functional groups present.

Experimental Protocol: Neat Liquid Film

o Sample Preparation: As ethyltrimethylsilane is a liquid at room temperature, a spectrum
can be easily obtained using the neat liquid film method. A single drop of the compound is
placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.

e Analysis: The prepared sample is placed in the path of an IR beam within an FTIR
spectrometer. The instrument measures the amount of light transmitted through the sample
as a function of wavenumber (cm=1).

o Data Processing: The resulting interferogram is converted into a spectrum via a Fourier
transform, plotting transmittance or absorbance against wavenumber.

This method is chosen for its simplicity and because it provides a spectrum of the pure
compound without interference from solvent peaks.
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Data Interpretation

The IR spectrum of ethyltrimethylsilane is dominated by absorptions corresponding to C-H
and Si-C bond vibrations. The following table outlines the characteristic absorption bands
expected for this molecule, based on established correlations for organosilicon compounds.[4]

Wavenumber (cm~1)  Vibration Type Functional Group Intensity

C-H Asymmetric &
2950 - 2850 ) -CHs, -CHz- Strong
Symmetric Stretch

C-H Asymmetric Bend )
1465 - 1450 ) ) -CH2- Medium
(Scissoring)

C-H Symmetric Bend )
1380 - 1370 -CHs Medium
(Umbrella)

Si-CHs Symmetric )
~1250 Si-(CH3s)3 Strong
Bend (Umbrella)

~840 Si-CHs Rocking Si-(CH3)3 Strong

Analysis of Key Regions:

e C-H Stretching Region (2950 - 2850 cm~1): This region contains strong, sharp peaks
characteristic of sp3 C-H bonds in the methyl and ethyl groups.

e Si-CHs Bending and Rocking (~1250 cm~* and ~840 cm~1): The presence of strong
absorption bands around 1250 cm~! and 840 cm~1 is highly diagnostic for the trimethylsilyl
group. The peak at ~1250 cm~1 is due to the symmetric deformation (umbrella mode) of the
methyl groups attached to the silicon, while the strong band around 840 cm~* arises from the
rocking vibration of these same groups.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule by
probing the magnetic properties of atomic nuclei, primarily *H (proton) and 13C.

Experimental Protocol: *H and **C NMR
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o Sample Preparation: Approximately 5-10 mg of ethyltrimethylsilane is dissolved in ~0.6 mL
of a deuterated solvent (e.g., chloroform-d, CDCIs). A small amount of tetramethylsilane
(TMS) is often added as an internal standard for chemical shift referencing (& = 0.00 ppm).

e Analysis: The sample tube is placed in the strong magnetic field of an NMR spectrometer.
The sample is irradiated with radiofrequency pulses, and the resulting signals (Free
Induction Decay or FID) are detected.

o Data Processing: The FID is converted to a spectrum via a Fourier transform. For 13C NMR,
proton decoupling is typically used to simplify the spectrum, resulting in a single peak for
each unique carbon atom.

The choice of a deuterated solvent is critical to avoid large solvent signals that would
overwhelm the analyte signals. TMS is the universally accepted reference standard for both *H
and 3C NMR.[6]

'H NMR Data Interpretation

The *H NMR spectrum of ethyltrimethylsilane is expected to show three distinct signals
corresponding to the three unique proton environments.

Predicted
Assignment Chemical Shift Multiplicity Integration Coupling
(5, ppm)
Si-(CHs)s (a) ~0.0 Singlet (s) 9H None
Coupled to the
) three protons of
Si-CH2-CHs (b) ~0.5 Quartet (q) 2H
the ethyl methyl
group
Coupled to the
. ) two protons of
Si-CH2-CHs (c) ~0.9 Triplet (1) 3H

the methylene

group

Analysis of *H Spectrum:
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e Si-(CHs)s (a): The nine protons of the three equivalent methyl groups attached to the silicon
atom are highly shielded and appear as a sharp singlet far upfield, typically very close to the
TMS reference at 6 0.0.

e Si-CH2-CHs (b): The two protons of the methylene group are adjacent to three methyl
protons, resulting in a quartet (n+1 = 3+1 = 4). Their chemical shift is slightly downfield from
the trimethylsilyl protons.

e Si-CH2-CHs (c): The three protons of the ethyl's methyl group are adjacent to the two
methylene protons, leading to a triplet (n+1 = 2+1 = 3). This signal appears at a
characteristic alkyl chemical shift around & 0.9.

3C NMR Data Interpretation

The proton-decoupled 3C NMR spectrum is expected to show three signals, one for each
chemically distinct carbon atom.

Assignment Predicted Chemical Shift (5, ppm)
Si-(CH3)s (a) ~ -2

Si-CH2-CHs (b) ~8

Si-CH2-CHs (c) ~8

Analysis of 13C Spectrum:

e Si-(CHs)s (a): The carbon atoms of the trimethylsilyl group are highly shielded and appear
upfield, often at a negative chemical shift relative to TMS.

e Si-CH2-CHs (b & ¢): The two carbon atoms of the ethyl group appear in the typical alkane
region of the spectrum. Due to the similar electronic environment, their chemical shifts are
expected to be very close, around & 8 ppm. Distinguishing between them may require
advanced NMR techniques, but both are clearly differentiated from the trimethylsilyl carbons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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